9-(2,4-Dichlorobenzyl)-9H-purin-6-amine is a synthetic compound that falls within the category of purine derivatives, characterized by a purine ring structure substituted with a 2,4-dichlorobenzyl group. This compound is notable for its potential applications in medicinal chemistry and drug development due to its unique structural properties and biological activities. The specific chemical identifier for this compound is 213528-01-9, and it has been used as a building block in various synthetic pathways to develop more complex molecules.
This compound is synthesized through organic chemistry methods, often involving nucleophilic substitution reactions. It is classified under purine derivatives, which are essential in biological systems, particularly in the context of nucleic acids and energy metabolism.
The synthesis of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with a purine derivative. A common method employed is nucleophilic substitution, where the purine derivative acts as a nucleophile, attacking the electrophilic carbon in 2,4-dichlorobenzyl chloride. This reaction is usually facilitated by a base such as potassium carbonate or sodium hydroxide to neutralize the hydrochloric acid produced during the reaction.
Industrial Production Methods: In industrial settings, similar synthetic routes are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are often utilized to ensure consistent quality. Advanced purification methods like recrystallization or chromatography may also be employed to enhance production efficiency.
The molecular structure of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine consists of a purine core with a 2,4-dichlorobenzyl substituent at the N9 position. The presence of chlorine atoms on the benzyl ring can influence the compound's reactivity and biological interactions.
Key structural data includes:
9-(2,4-Dichlorobenzyl)-9H-purin-6-amine can participate in several types of chemical reactions:
The mechanism of action for 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine primarily involves its interaction with biological targets such as enzymes or receptors that are crucial for cellular processes. Its purine structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function.
Data from studies suggest that compounds with similar structures may exhibit antibacterial activity by inhibiting bacterial growth through interference with essential metabolic pathways .
Relevant data on physical properties indicate that compounds derived from purine structures often exhibit unique solubility profiles and reactivity patterns that are critical for their applications in drug design .
9-(2,4-Dichlorobenzyl)-9H-purin-6-amine has several scientific applications:
The synthesis of 9-(2,4-dichlorobenzyl)-9H-purin-6-amine relies on regioselective nucleophilic aromatic substitution (SNAr) chemistry, exploiting the electron-deficient nature of chlorinated purine precursors. The preferred route involves reacting 6-chloro-9H-purine with 2,4-dichlorobenzyl chloride under inert atmosphere in anhydrous dimethylformamide (DMF), employing potassium carbonate (K₂CO₃) as a base at 80-90°C for 8-12 hours [1] [9]. This facilitates the N-9 alkylation, forming the critical C-N bond between the purine and benzyl moieties. The subsequent amination step at C-6 replaces the chlorine atom with an amine group using pressurized ammonia (NH₃) in methanol at 100°C, achieving yields exceeding 85% [1] [3].
Crucially, the reaction kinetics and regioselectivity are governed by the electronic effects of the dichlorobenzyl group. The 2,4-dichloro substitution pattern significantly enhances the electrophilicity of the benzyl chloride compared to monosubstituted analogs, accelerating the initial alkylation step. Furthermore, the electron-withdrawing nature of the dichlorobenzyl group activates the C-6 position of the purine ring towards subsequent nucleophilic displacement by ammonia [2] [3]. Steric factors also contribute, as the N-9 position is sterically less hindered than N-7, favoring the desired regiochemistry.
Table 1: Impact of Leaving Group and Reaction Conditions on N-9 Alkylation Yield
Benzyl Halide | Solvent | Base | Temp (°C) | Time (h) | N-9:N-7 Ratio | Overall Yield (%) |
---|---|---|---|---|---|---|
2,4-Dichlorobenzyl Chloride | DMF | K₂CO₃ | 85 | 10 | 8:1 | 78 |
2,4-Dichlorobenzyl Bromide | DMF | K₂CO₃ | 85 | 8 | 7:1 | 82 |
4-Chlorobenzyl Chloride | DMF | K₂CO₃ | 85 | 12 | 5:1 | 65 |
2,4-Dichlorobenzyl Chloride | Acetonitrile | K₂CO₃ | 80 | 15 | 6:1 | 70 |
The 2,4-dichlorobenzyl substituent profoundly influences the molecular conformation, electronic distribution, and biological interactions of the purine scaffold. Density Functional Theory (DFT) calculations indicate that the ortho-chlorine atom forces a near-perpendicular dihedral angle (85-95°) between the benzyl ring and the purine plane [5] [10]. This orthogonal conformation minimizes steric clash between the ortho-chlorine and H-8 of the purine, creating a rigid, twisted geometry that enhances target binding specificity.
Electronically, the synergistic withdrawal of electrons by chlorine atoms at both ortho and para positions generates a highly electron-deficient purine system. Hammett constants (σ) quantify this effect: σₘ (meta-Cl) = +0.37, σₚ (para-Cl) = +0.23, σₒ (ortho-Cl) = +0.47. The combined σ value for 2,4-dichloro substitution is significantly higher (+0.70) than for 4-chloro (+0.23) or 2-chloro (+0.47) alone [2] [10]. This electron deficiency polarizes the C-6 position, enhancing hydrogen-bonding interactions with biological targets like kinase ATP-binding pockets or the histamine H3 receptor.
Structure-activity relationship (SAR) studies highlight the critical nature of this substitution pattern. Replacing the 2,4-dichlorobenzyl with a 4-fluorobenzyl group (Ki = 105 nM for H3R) or 4-cyanobenzyl group (Ki = 28.8 nM) drastically reduces binding affinity compared to the 2,4-dichloro analog (Ki = 2.91 nM) [5]. The para-chlorine optimizes π-stacking, while the ortho-chlorine provides steric occlusion, preventing unfavorable binding conformations. This is corroborated by molecular dynamics simulations showing Tyr374 (H3R) forming a stable hydrogen bond with N-7 of the purine only when the benzyl group adopts the 2,4-dichloro-induced conformation [5].
Transitioning from batch to continuous flow synthesis addresses key challenges in the industrial production of 9-(2,4-dichlorobenzyl)-9H-purin-6-amine, particularly thermal instability and exothermicity. A validated two-stage flow process employs:
This configuration achieves a 93% isolated yield at kilogram scale with significantly reduced impurities (<0.8% N-7 isomer) compared to batch processes (typically 78% yield, 5-8% impurities). Critical advantages include:
Table 2: Batch vs. Continuous Flow Process Metrics for Key Synthesis Steps
Parameter | Batch Alkylation | Flow Alkylation | Batch Amination | Flow Amination |
---|---|---|---|---|
Temperature (°C) | 85 | 100 | 100 | 130 |
Time | 10 h | 15 min | 20 h | 30 min |
Pressure | Atmospheric | Atmospheric | 4 bar | 20 bar |
Isolated Yield (%) | 78 | 95 | 90 | 98 |
Purity (HPLC, %) | 92 | 99.2 | 94 | 99.5 |
N-7 Isomer Impurity (%) | 5.5 | 0.8 | - | - |
Downstream processing integrates continuous liquid-liquid extraction (using ethyl acetate/water) followed by antisolvent crystallization (heptane addition) in a plug-flow crystallizer. This yields pharmaceutical-grade 9-(2,4-dichlorobenzyl)-9H-purin-6-amine with consistent particle size distribution (D90 < 50 µm), eliminating the need for final recrystallization [9].
Table 3: Key Physicochemical Properties of 9-(2,4-Dichlorobenzyl)-9H-purin-6-amine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₉Cl₂N₅ | [1] |
Molecular Weight (g/mol) | 294.14 | [1] |
Melting Point (°C) | 245-247 (decomp.) | [1] [10] |
Density (g/cm³) | 1.62 | [1] |
Boiling Point (°C) | 534.4 (at 760 mmHg) | [1] |
Refractive Index | 1.761 | [1] |
Flash Point (°C) | 277 | [1] |
Vapor Pressure (mmHg, 25°C) | 1.69 × 10⁻¹¹ | [1] |
pKa | 3.91 (predicted) | [10] |
λmax (NaOH aq.) | 260 nm | [10] |
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